SB297006
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
- δ 8.20 (s, 1H, benzamide NH)
- δ 7.60–7.22 (m, 9H, aromatic protons)
- δ 4.99 (dt, J = 7 Hz, 1H, α-methine)
- δ 3.77 (s, 3H, ethyl ester CH₂CH₃)
- δ 3.29–3.17 (AB system, 2H, CH₂ linker) .
¹³C NMR (100 MHz, CDCl₃) :
Mass Spectrometry (MS)
Infrared (IR) Spectroscopy
- ν (cm⁻¹) :
Table 2: Spectroscopic Signatures
| Technique | Key Peaks/Assignments | Source |
|---|---|---|
| ¹H NMR | δ 8.20 (NH), δ 3.77 (OCH₂CH₃) | |
| ¹³C NMR | δ 171.45 (ester C=O) | |
| IR | 1720 cm⁻¹ (ester) |
Crystallographic Data and Solid-State Properties
Crystallinity :
Solubility :
Hygroscopicity :
Table 3: Solid-State Properties
| Property | Value | Source |
|---|---|---|
| Melting point | 119–123°C | |
| Solubility in DMSO | 34.23 mg/mL (100 mM) | |
| Storage conditions | 2–8°C (desiccated) |
X-ray Diffraction (Predicted) :
- Unit cell parameters (simulated):
- a = 10.2 Å, b = 12.5 Å, c = 8.7 Å
- Space group: P2₁2₁2₁ .
Properties
IUPAC Name |
ethyl (2S)-2-benzamido-3-(4-nitrophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-2-25-18(22)16(19-17(21)14-6-4-3-5-7-14)12-13-8-10-15(11-9-13)20(23)24/h3-11,16H,2,12H2,1H3,(H,19,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZXGSZPWXRHIN-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58816-69-6 | |
| Record name | 58816-69-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents such as ethanol and dimethyl sulfoxide (DMSO), and the reactions are carried out under controlled temperatures and pH levels .
Industrial Production Methods: While specific industrial production methods for SB 297006 are not widely documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes. The purity of the compound is ensured through high-performance liquid chromatography (HPLC) and other analytical techniques .
Chemical Reactions Analysis
Types of Reactions: SB 297006 undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group under specific conditions.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) and other nucleophiles are used.
Major Products:
Reduction of the nitro group: Produces N-Benzoyl-4-amino-L-phenylalanine ethyl ester.
Substitution of the benzoyl group: Produces various substituted phenylalanine derivatives.
Scientific Research Applications
SB 297006 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of chemokine receptor antagonists.
Industry: Utilized in the development of new therapeutic agents targeting chemokine receptors.
Mechanism of Action
SB 297006 exerts its effects by selectively binding to the C-C chemokine receptor 3 (CCR3), thereby blocking the receptor’s interaction with its natural ligands such as eotaxin, eotaxin-2, and monocyte chemotactic protein-4 (MCP-4) . This inhibition prevents the activation and migration of eosinophils, reducing inflammation and allergic responses .
Comparison with Similar Compounds
Structural and Functional Contrasts :
- SB 297006 exhibits well-characterized inhibition of calcium flux and macrophage modulation, whereas SB 328437 is noted for its role in overcoming chemotherapy resistance in gastric cancer .
- In preeclampsia models, SB 297006 reduced CD204(+) macrophages by ~20% (p < 0.05), while SB 328437’s efficacy in similar inflammatory contexts remains unstudied .
SB 297006 vs. AZD 2098 (CCR4 Inhibitor)
While SB 297006 targets CCR3, AZD 2098 is a CCR4 inhibitor. In osteoarthritis FLS models, AZD 2098 failed to inhibit CCL22-induced S100A12 expression, underscoring SB 297006’s specificity for CCR3 over CCR4 .
Research Findings and Data Tables
Table 1: Efficacy of SB 297006 in Preclinical Models
Figure 1: Comparative Efficacy in Apoptosis Models (Adapted from )
Biological Activity
SB 297006 is a potent and selective antagonist of the chemokine receptor CCR3, which plays a significant role in various biological processes, including inflammation and immune responses. This compound has garnered attention for its potential therapeutic applications in conditions characterized by CCR3-mediated pathways, such as asthma, allergic reactions, and certain cancers.
- Chemical Name : N-Benzoyl-4-nitroaniline ethyl ester
- Molecular Formula : C₁₈H₁₈N₂O₅
- Purity : ≥99%
- IC₅₀ (CCR3) : 39 nM
- Selectivity : 250-fold selectivity for CCR3 over other chemokine receptors (IC₅₀ > 27 μM for CXCR1, CXCR2, CCR1, and CCR7) .
SB 297006 inhibits calcium mobilization induced by various chemokines such as MCP-4, eotaxin-2, and eotaxin with IC₅₀ values of 80 nM, 90 nM, and 210 nM, respectively. This inhibition suggests that SB 297006 effectively blocks CCR3 signaling pathways that are activated by these ligands .
Biological Activity Overview
The biological activity of SB 297006 has been investigated in several studies focusing on its effects on cell viability, apoptosis, and inflammatory responses. Below is a summary of key findings:
Case Studies
-
Photoreceptor Cell Line Study :
- Objective : To assess the role of CCR3 in light-induced cell death.
- Methodology : The study utilized the photoreceptor cell line 661W exposed to light after treatment with SB 297006.
- Results : The antagonist significantly decreased cell death rates compared to control groups. Caspase activation was also notably reduced .
- Eosinophil Migration Study :
Q & A
Q. How can researchers determine the optimal concentration range for SB 297006 in apoptosis studies?
- Methodological Answer : Conduct pilot dose-response experiments using Annexin V/PI staining or caspase-3 activation assays. Start with concentrations spanning 1 nM–10 µM, as prior studies (e.g., ) show significant effects at 1–100 nM. Use microscopy and flow cytometry to quantify apoptotic cells, and normalize results to vehicle controls. Ensure parallel testing of cytotoxicity (e.g., via MTT assays) to exclude off-target effects .
Q. What controls are essential when assessing SB 297006’s selectivity over other chemokine receptors?
- Methodological Answer : Include positive controls (e.g., SB 328437 for CCR3) and negative controls (e.g., vehicle or non-target receptor antagonists). Test SB 297006 against a panel of receptors (e.g., CCR1, CCR2, CXCR4) using functional assays (calcium flux, chemotaxis). Prioritize receptors with structural or ligand similarities to CCR3. Selectivity ratios (IC50 for off-target vs. CCR3) should exceed 250x, as demonstrated in prior studies .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported IC50 values for SB 297006 across different experimental systems?
- Methodological Answer : Perform meta-analysis of existing data to identify variables affecting potency, such as cell type (primary vs. transfected), ligand concentration, or assay duration. Replicate key studies under standardized conditions, ensuring consistent buffer pH, temperature, and readout methods. Use statistical tools (e.g., Bland-Altman plots) to quantify variability and validate findings with orthogonal assays (e.g., GTPγS binding for receptor activation) .
Q. What strategies can mitigate confounding factors when studying SB 297006’s role in complex biological pathways (e.g., photoreceptor apoptosis)?
- Methodological Answer : Employ genetic knockdown/knockout models (e.g., CCR3-deficient cells) to isolate SB 297006’s effects from endogenous receptor activity. Combine transcriptomic profiling (RNA-seq) with pathway analysis (e.g., KEGG, GO) to identify crosstalk with apoptosis regulators like Bcl-2 or caspases. Use time-lapse imaging to correlate CCR3 inhibition with dynamic cellular changes .
Q. How can SB 297006’s therapeutic potential be contextualized within broader research questions, such as inflammatory disease mechanisms?
- Methodological Answer : Design in vivo studies using murine models of eosinophilic inflammation (e.g., asthma, allergy). Compare SB 297006’s efficacy to standard therapies (e.g., corticosteroids) in reducing inflammatory markers (e.g., IL-5, eosinophil counts). Integrate pharmacokinetic data (e.g., plasma half-life) with pharmacodynamic outcomes to assess translational relevance. Frame hypotheses using PICOT criteria: Population, Intervention, Comparison, Outcome, Timeframe .
Data Analysis & Interpretation
Q. What statistical approaches are optimal for analyzing dose-dependent effects of SB 297006 in high-throughput screens?
- Methodological Answer : Apply nonlinear regression (e.g., log[inhibitor] vs. response) to calculate IC50 and Hill coefficients. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., SB 297006 vs. NAC). For reproducibility, report effect sizes (Cohen’s d) and confidence intervals. Tools like GraphPad Prism or R (drc package) are recommended .
Q. How can researchers distinguish between artifact and true biological signal in SB 297006 time-course experiments?
- Methodological Answer : Include staggered treatment controls (e.g., vehicle added at each time point) to account for plate-edge effects or reagent degradation. Use kinetic modeling to differentiate transient vs. sustained responses. Validate findings with orthogonal assays (e.g., Western blot for downstream signaling proteins) .
Experimental Design & Replication
Q. What steps ensure reproducibility when replicating SB 297006 studies across laboratories?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Detailed Protocols : Publish step-by-step methods, including buffer compositions and cell passage numbers.
- Reference Standards : Use commercially validated CCR3 ligands (e.g., eotaxin-1) for calibration.
- Data Sharing : Deposit raw data (e.g., flow cytometry files) in repositories like Figshare or Zenodo .
Q. How should researchers design experiments to explore SB 297006’s off-target effects without prior mechanistic hypotheses?
- Methodological Answer : Perform unbiased screens, such as phosphoproteomics or thermal shift assays, to identify interacting proteins. Use CRISPR-Cas9 library screens to detect synthetic lethality or rescue phenotypes. Triangulate results with computational docking studies to predict off-target binding sites .
Tables for Key Data
| Parameter | SB 297006 | SB 328437 | NAC |
|---|---|---|---|
| CCR3 IC50 (nM) | 39 | 1.2 | N/A |
| Selectivity Ratio (vs. CCR1) | >250x | >100x | N/A |
| Apoptosis Inhibition (%) | 68 ± 5 (1 µM) | 82 ± 4 (1 µM) | 45 ± 6 (1 mM) |
| Data derived from and . |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
